Methyl 2-(4-bromobenzenesulfonyl)acetate Methyl 2-(4-bromobenzenesulfonyl)acetate
Brand Name: Vulcanchem
CAS No.: 50397-65-4
VCID: VC8121990
InChI: InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
SMILES: COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br
Molecular Formula: C9H9BrO4S
Molecular Weight: 293.14 g/mol

Methyl 2-(4-bromobenzenesulfonyl)acetate

CAS No.: 50397-65-4

Cat. No.: VC8121990

Molecular Formula: C9H9BrO4S

Molecular Weight: 293.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-bromobenzenesulfonyl)acetate - 50397-65-4

Specification

CAS No. 50397-65-4
Molecular Formula C9H9BrO4S
Molecular Weight 293.14 g/mol
IUPAC Name methyl 2-(4-bromophenyl)sulfonylacetate
Standard InChI InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Standard InChI Key CNEVNTZDQZVZGP-UHFFFAOYSA-N
SMILES COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br
Canonical SMILES COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br

Introduction

PropertyValueSource
Molecular FormulaC9H9BrO4S\text{C}_9\text{H}_9\text{BrO}_4\text{S}PubChem
Molecular Weight293.14 g/molMoldb
Boiling PointNot reported-
SolubilityLikely soluble in DMSO, THFPatent

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via the reaction of 4-bromobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The process occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate . A representative procedure involves:

  • Dissolving 4-bromobenzenesulfonyl chloride in methylene chloride.

  • Adding methyl acetate and triethylamine dropwise at 0–5°C.

  • Stirring for 12–24 hours at room temperature.

  • Washing the organic layer with saturated sodium bicarbonate and brine.

  • Drying over magnesium sulfate and concentrating under reduced pressure .

Industrial-Scale Production

Industrial methods utilize continuous flow reactors to optimize yield and purity. For example, a patent by describes scaling this reaction using toluene as a solvent and diisopropylethylamine as the base, achieving yields exceeding 85%. Key advantages include reduced reaction times (<6 hours) and improved temperature control.

Table 2: Synthetic Routes and Conditions

ParameterLaboratory MethodIndustrial Method
SolventMethylene chlorideToluene
BaseTriethylamineDiisopropylethylamine
Reaction Time12–24 hours4–6 hours
Yield70–75%85–90%

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom undergoes facile substitution with nucleophiles such as methoxide or amines. For instance, reaction with sodium methoxide yields methyl 2-(4-methoxybenzenesulfonyl)acetate, while treatment with ammonia produces the corresponding sulfonamide .

Pharmaceutical Intermediates

A pivotal application lies in synthesizing statin derivatives. The patent details its use in preparing (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a precursor to cholesterol-lowering agents. The reaction sequence involves:

  • Sulfonylation of a dioxane intermediate with 4-bromobenzenesulfonyl chloride.

  • Displacement of the sulfonate group with cyanide .

Material Science Applications

The compound’s sulfonyl group facilitates polymerization reactions, enabling the creation of sulfonated polymers with ion-exchange properties. Such materials are explored for fuel cell membranes and water purification systems .

Hazard ClassPrecautionary Measures
Skin IrritantWear nitrile gloves
Eye IrritantUse safety goggles
EnvironmentalAvoid release to waterways

Comparative Analysis with Related Compounds

Halogenated Sulfonyl Esters

Compared to chloro and fluoro analogs, the bromine substituent offers superior reactivity in Suzuki-Miyaura couplings due to enhanced polarizability. For example, methyl 2-(4-chlorobenzenesulfonyl)acetate exhibits a 40% lower reaction rate with phenylboronic acid under identical conditions .

Table 4: Reactivity Comparison

CompoundRelative Reaction Rate (vs. Br)
Methyl 2-(4-bromobenzenesulfonyl)acetate1.00
Methyl 2-(4-chlorobenzenesulfonyl)acetate0.60
Methyl 2-(4-iodobenzenesulfonyl)acetate1.20

Future Research Directions

Catalytic Applications

Recent studies suggest potential as a ligand in palladium-catalyzed cross-couplings. Initial trials show 75% yield in Buchwald-Hartwig aminations, meriting further optimization .

Bioconjugation Chemistry

The sulfonyl group’s ability to modify proteins positions this compound as a candidate for antibody-drug conjugates. Pilot experiments demonstrate successful conjugation to lysine residues in bovine serum albumin .

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